molecular formula C9H13F3N4O B11746049 3-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

3-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11746049
M. Wt: 250.22 g/mol
InChI Key: PZWORBSUUFNBPF-UHFFFAOYSA-N
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Description

3-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group, an ethyl group, a methyl group, and a trifluoroethyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of Substituents: The amino, ethyl, methyl, and trifluoroethyl groups can be introduced through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution, while the ethyl and methyl groups can be added through alkylation reactions.

    Carboxamide Formation: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and can be used in the study of enzyme interactions or as a potential drug candidate.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1H-pyrazole-4-carboxamide: Lacks the ethyl, methyl, and trifluoroethyl groups.

    N-Ethyl-1H-pyrazole-4-carboxamide: Lacks the amino, methyl, and trifluoroethyl groups.

    N-Methyl-1H-pyrazole-4-carboxamide: Lacks the amino, ethyl, and trifluoroethyl groups.

Uniqueness

The presence of the trifluoroethyl group in 3-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide makes it unique compared to other similar compounds. This group can impart distinct chemical and biological properties, such as increased lipophilicity and metabolic stability.

Properties

Molecular Formula

C9H13F3N4O

Molecular Weight

250.22 g/mol

IUPAC Name

3-amino-N-ethyl-N-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C9H13F3N4O/c1-3-15(2)8(17)6-4-16(14-7(6)13)5-9(10,11)12/h4H,3,5H2,1-2H3,(H2,13,14)

InChI Key

PZWORBSUUFNBPF-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)C1=CN(N=C1N)CC(F)(F)F

Origin of Product

United States

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